(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine
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Overview
Description
(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by reaction with thiourea to obtain the pyrimidine-thiol derivative . This intermediate can then be further reacted with hydrazine hydrate to afford the desired compound . The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like aniline or other amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and antioxidant agent.
Materials Science: The thiophene moiety in the compound makes it a candidate for use in organic electronics and conductive polymers.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound may also interact with DNA or proteins, leading to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-2-amine share the thiophene moiety and exhibit similar chemical reactivity.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-dimethylpyrimidine share the pyrimidine ring and have comparable biological activities.
Uniqueness
(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine is unique due to the combination of the thiophene and pyrimidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H11N3S |
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Molecular Weight |
205.28 g/mol |
IUPAC Name |
(6-methyl-2-thiophen-2-ylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C10H11N3S/c1-7-5-8(6-11)13-10(12-7)9-3-2-4-14-9/h2-5H,6,11H2,1H3 |
InChI Key |
MYHDXZMJTFJRFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CS2)CN |
Origin of Product |
United States |
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